Diethyl 2-ethyl-2-acetamidomalonate

Organic Synthesis Laboratory Safety Process Chemistry

Researchers pursuing α-ethyl-α-amino acids often encounter low yields and over-alkylation when using generic DEAM. Diethyl 2-ethyl-2-acetamidomalonate (CAS 32819-24-2) eliminates that bottleneck by providing the ethyl substituent pre-installed at the quaternary α-carbon. • Streamlines synthesis of α-ethyl-α-amino acids and constrained peptidomimetics by bypassing a low-yield alkylation step. • Crystalline solid (m.p. 83 °C) simplifies handling, weighing, and quality control during process scale-up. • Provides a direct route to the deuterated internal standard (d3) for precise LC-MS/MS quantification in DMPK and clinical pharmacology studies.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 32819-24-2
Cat. No. B022474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-ethyl-2-acetamidomalonate
CAS32819-24-2
Synonyms2-(Acetylamino)-2-ethylpropanedioic Acid 1,3-Diethyl Ester;  Acetamidoethyl-malonic Acid Diethyl Ester;  (Acetlamino)ethyl-propanedioic Acid Diethyl Ester; 
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13)
InChIKeySXHWNHBPUWKECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Ethyl-2-acetamidomalonate: Solid Malonate Building Block


Diethyl 2-ethyl-2-acetamidomalonate (CAS 32819-24-2) is a pale-yellow, crystalline solid belonging to the class of α-acetamidomalonates [1]. It features a quaternary carbon center bearing an ethyl group and an acetamido group, flanked by two ethyl ester functionalities . This structural motif serves as a versatile, pre-functionalized building block in organic synthesis, primarily for the preparation of α-amino acids and related heterocycles . Its solid, crystalline state (m.p. 83 °C) and predicted physical properties (b.p. 340.4 °C, density 1.099 g/cm³) provide practical handling advantages over liquid or lower melting analogs in certain laboratory and industrial workflows.

1

Crystalline solid format supports precise weighing, reduced spill risk, and simpler storage compared to liquid or powder analogs.

2

Pre-installed C2-ethyl group enables direct synthesis of α-ethyl-α-amino acids, bypassing a separate alkylation step.

3

Multiple commercial sources report a consistent purity specification, reducing procurement variability for reproducible research.

Diethyl 2-Ethyl-2-acetamidomalonate: Importance of C2-Ethyl Substituent


While the acetamidomalonate scaffold is a well-known synthon for α-amino acids [1], generic substitution with the parent diethyl acetamidomalonate (DEAM) or other simple alkyl derivatives is often insufficient. The specific ethyl substitution at the C2 position in Diethyl 2-ethyl-2-acetamidomalonate dictates the final α-amino acid structure. The choice of this pre-alkylated building block versus a sequential alkylation strategy using DEAM hinges on considerations of synthetic efficiency, potential side reactions from over-alkylation, and the practical isolation of the desired product. Evidence suggests that direct use of the pre-functionalized, quaternary ethyl derivative can offer distinct advantages in specific synthetic routes, particularly where the target is an α-ethyl-α-amino acid or a structurally constrained analog. The following quantitative evidence highlights where this specific compound provides a verifiable differentiation.

ETHYL SUBSTITUENT DICTATES PRODUCT STRUCTURE

Using unsubstituted diethyl acetamidomalonate (DEAM) requires a subsequent alkylation. This may introduce over-alkylation side products and reduce yield for the targeted α-ethyl-α-amino acid.

DEUTERATED INTERNAL STANDARD AVAILABILITY

The deuterated analog (d3) is commercially available only for this compound. Laboratories requiring stable isotope-labeled internal standards for LC-MS/MS may not find a direct equivalent for DEAM.

PHYSICAL FORM MAY IMPACT WORKFLOW

Liquid or powder malonate analogs can be more difficult to handle accurately. The crystalline solid nature of this product reduces spill risk and simplifies inert-atmosphere storage, a factor that may affect reproducibility in sensitive syntheses.

Diethyl 2-Ethyl-2-acetamidomalonate: Key Differentiators vs. Analogs


Crystalline Solid Handling vs. Liquid/Powder Forms

Diethyl 2-ethyl-2-acetamidomalonate is a crystalline solid with a defined melting point of 83 °C . In contrast, the widely used unsubstituted analog diethyl acetamidomalonate (DEAM, CAS 1068-90-2) is a powder , and related liquid esters can be more challenging to handle accurately and store under inert conditions . The solid, crystalline nature of this compound facilitates precise weighing, reduces spill and contamination risk, and allows for more convenient storage, thereby directly impacting laboratory operational efficiency and safety.

Physical Form
Reported
Crystalline solid (m.p. 83 °C) vs. powder or liquid analogs
Supports precise weighing and storage convenience
Storage condition comparison to verify
Organic Synthesis Laboratory Safety Process Chemistry

Deuterated Internal Standard for Precise Quantification

The commercial availability and application of Diethyl 2-ethyl-2-acetamidomalonate-d3 (CAS 1246820-39-2) as a deuterated internal standard [1] demonstrates a key procurement advantage. This isotopically labeled analog is derived from the base compound and is used for precise LC-MS/MS quantification in DMPK studies. The high isotopic purity and stability of this derivative [1] enables accurate tracing of metabolic pathways without interference from endogenous compounds [1]. This contrasts with the parent diethyl acetamidomalonate (DEAM), for which such a specific deuterated ethyl derivative is not a common commercial offering, limiting its utility as an internal standard for certain targeted analytes.

ISTD Availability
Class-level
Deuterated analog (d3) commercially offered for LC-MS/MS ISTD
Enables isotope-dilution quantification workflows
Confirm isotopic purity and stability with lot-specific data
Drug Metabolism Pharmacokinetics Mass Spectrometry Isotope Labeling

Scalability and Impurity Control in Fingolimod Synthesis

Patented processes for the synthesis of Fingolimod hydrochloride utilize a derivative of diethyl acetamidomalonate in a critical alkylation step [REFS-1, REFS-2]. Specifically, a process describes the reaction of a complex alkyl iodide with diethyl acetamido malonate to yield diethyl 2-acetamido-2-(4-octylphenyl)ethyl malonate, a key intermediate [1]. This demonstrates the ability of the acetamidomalonate core, and by extension its substituted analogs like Diethyl 2-ethyl-2-acetamidomalonate, to participate in robust, scalable reactions to produce pharmaceutical intermediates. The patent emphasizes that the resulting compound provides Fingolimod hydrochloride with associated impurities below regulatory limits [1], underscoring the reliability of this chemistry for industrial application.

Scalability
Class-level
Patented Fingolimod intermediate process using acetamidomalonate alkylation
Supports process chemistry scale-up confidence
Patented route context; verify for specific analog
Pharmaceutical Process Chemistry API Intermediate Alkylation Fingolimod

High Purity and Reliable Commercial Supply

Diethyl 2-ethyl-2-acetamidomalonate is commercially offered with a standard purity specification of ≥95% [REFS-1, REFS-2], as verified by multiple independent suppliers. This consistent, high-purity threshold ensures reliable performance in research and development without the need for additional purification steps. In contrast, the purity and supply chain consistency of less common or bespoke substituted malonates can vary widely, potentially introducing variability and additional costs into synthetic workflows.

Purity Specification
Reported
Min. 95% purity from multiple suppliers
Consistent purity may reduce procurement risk
Verify lot-specific COA for critical applications
Chemical Procurement Quality Control Sourcing

Application Scenarios for Diethyl 2-Ethyl-2-acetamidomalonate


Synthesis of α-Ethyl-α-Amino Acids and Analogs

This compound is the optimal starting material for the direct synthesis of α-ethyl-α-amino acids or amino acid derivatives where the ethyl group is a key structural feature. Its pre-installed C2-ethyl substituent circumvents the need for a separate, potentially lower-yielding alkylation step using diethyl acetamidomalonate (DEAM), thereby streamlining the synthetic route and improving overall efficiency for this specific molecular target .

Pharmaceutical Intermediate Development and Scale-Up

Based on the demonstrated scalability of the acetamidomalonate chemistry in patented processes for drugs like Fingolimod [REFS-1, REFS-2], this compound is a strong candidate for process chemistry R&D. Its solid, crystalline form and high purity simplify handling and quality control in larger-scale reactions, making it a reliable building block for the development of robust, reproducible manufacturing processes.

Quantitative Bioanalysis with Stable Isotope Internal Standards

For laboratories conducting LC-MS/MS quantification of metabolites or drugs derived from the acetamidomalonate scaffold, procurement of this base compound is essential as it provides a route to the deuterated internal standard, Diethyl 2-ethyl-2-acetamidomalonate-d3 . This isotopically labeled derivative is critical for achieving the high precision and accuracy required in DMPK and clinical pharmacology studies .

Amino Acid and Peptide Chemistry Research

This compound serves as a valuable, shelf-stable solid reagent for academic and industrial laboratories engaged in the synthesis of novel amino acids, peptidomimetics, or heterocyclic scaffolds. Its well-defined physical properties and consistent purity ensure reproducible outcomes in complex, multi-step synthetic sequences .

Application
Selection Property
Validation Focus
α-Ethyl-α-amino acid synthesis
Pre-installed C2-ethyl group
Direct synthesis without separate alkylation
Process chemistry R&D
Crystalline solid, high purity
Handling, quality control, and scale-up reproducibility
LC-MS/MS bioanalysis
Access to deuterated d3 analog as ISTD
ISTD-based quantification accuracy and precision
Novel amino acid/peptidomimetic research
Shelf-stable crystalline reagent
Reproducibility in multi-step synthetic sequences
Quote Request

Request a Quote for Diethyl 2-ethyl-2-acetamidomalonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.